N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4,5-dihydro-1H-imidazole-2-carboxamide
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Overview
Description
N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4,5-dihydro-1H-imidazole-2-carboxamide is a useful research compound. Its molecular formula is C14H13ClN4OS and its molecular weight is 320.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4,5-dihydro-1H-imidazole-2-carboxamide is 320.0498599 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4,5-dihydro-1H-imidazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4,5-dihydro-1H-imidazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aphicidal Activity
The compound has shown significant aphicidal activity against Sitobion miscanthi and Schizaphis graminum . The inhibition rates were 74.1% and 77.5% respectively .
Antifungal Activity
The compound also demonstrated antifungal activities against Pythium aphanidermatum , with an inhibition rate of 62.0% .
Insecticidal Properties
The electron-withdrawing group of NO2 in the compound plays a crucial role in providing insecticidal properties . It has shown effectiveness against various insects such as Myzus persicae , Aphis gossypi , Aphis medicagini , Nilaparvata lugens , and Spodoptera littoralis .
Antiviral Activity
Indole derivatives, which are structurally similar to the compound, have been reported to possess antiviral activity . While specific studies on the antiviral activity of this compound are not available, it’s plausible that it may also exhibit similar properties.
Anti-inflammatory Activity
Again, indole derivatives have been reported to possess anti-inflammatory activity . Given the structural similarity, this compound may also have potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . This suggests that the compound could potentially be explored for anticancer applications.
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that similar compounds affect a broad range of biochemical pathways due to their interaction with multiple targets .
Result of Action
Preliminary bioassays showed that a similar compound exhibited aphicidal activity against sitobion miscanthi and schizaphis graminum, as well as antifungal activities against pythium aphanidermatum .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-10-3-1-9(2-4-10)7-11-8-18-14(21-11)19-13(20)12-16-5-6-17-12/h1-4,8H,5-7H2,(H,16,17)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAHUZYYPIBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.